2-(2,4-Difluorophenoxy)propanoic acid

Descripción general

Descripción

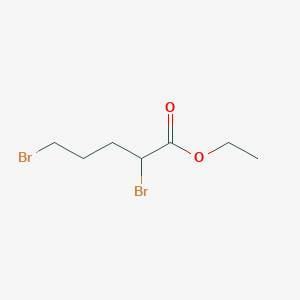

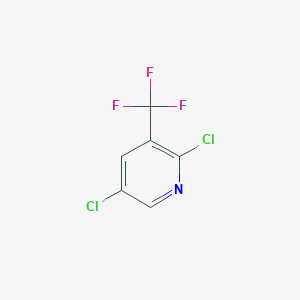

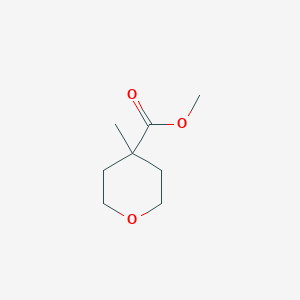

2-(2,4-Difluorophenoxy)propanoic acid is a chemical compound with the CAS Number: 52043-21-7 . It has a molecular weight of 202.16 and its molecular formula is C9H8F2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Sorption and Environmental Behavior

Sorption of Phenoxy Herbicides to Soil and Minerals 2-(2,4-Difluorophenoxy)propanoic acid, among other phenoxy herbicides, exhibits specific sorption behaviors when interacting with soil and minerals. Key factors influencing this interaction include soil pH, organic carbon content, and the presence of iron oxides. Soil organic matter and iron oxides are significant sorbents for these compounds, highlighting their environmental behavior and fate in agricultural settings (Werner, Garratt, & Pigott, 2012).

Toxicology and Environmental Impact

Global Trends in 2,4-D Herbicide Toxicity Studies Research on the toxicology and mutagenicity of 2,4-D, a compound related to this compound, has evolved rapidly. This review highlights the need for further research focusing on molecular biology, gene expression, and assessment of exposure in vertebrates or bioindicator species. Understanding the molecular mechanisms and impact of 2,4-D is crucial for environmental and public health (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Fate and Ecotoxicological Effects The presence of 2,4-D in the environment raises concerns due to its potential toxic effects on non-target organisms. This comprehensive review discusses the environmental fate, behavior, and eco-toxicological effects of 2,4-D, emphasizing the need for local mitigation strategies and further research to understand its long-term environmental impact (Islam et al., 2017).

Wastewater Treatment and Pesticide Industry

Treatment Options for Wastewater from Pesticide Industry This paper explores the treatment of high-strength wastewater from the pesticide industry, containing toxic pollutants including 2,4-D and its derivatives. Biological processes and granular activated carbon are highlighted as effective treatments, emphasizing the need for practical, full-scale implementations to ensure environmental safety (Goodwin, Carra, Campo, & Soares, 2018).

Microbial Biodegradation

Microbial Biodegradation of Herbicides 2,4-D, closely related to this compound, is a widely used herbicide whose environmental impact is a concern. This review emphasizes the role of microorganisms in degrading 2,4-D and its metabolites, advocating for microbial remediation to prevent environmental pollution and protect public health (Magnoli et al., 2020).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes .

Mode of Action

Compounds with similar structures, like 2,4-d, are known to alter the plasticity of cell walls, influence protein production, and increase ethylene production . These changes can lead to abnormal and excessive cell division and growth, damaging vascular tissue .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways related to cell growth and division .

Result of Action

Similar compounds are known to cause abnormal and excessive cell division and growth, leading to damage in vascular tissue .

Action Environment

Similar compounds are known to be highly soluble in water, have low volatility, and are quite mobile .

Análisis Bioquímico

Biochemical Properties

2-(2,4-Difluorophenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis. The compound acts as an inhibitor, binding to the enzyme’s active site and preventing the conversion of acetyl-CoA to malonyl-CoA . Additionally, this compound interacts with various proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. The compound affects gene expression by modulating transcription factors and other regulatory proteins . In cellular metabolism, this compound alters the balance of metabolic fluxes, leading to changes in the levels of key metabolites . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound inhibits acetyl-CoA carboxylase by binding to its biotin carboxylase domain, thereby blocking the enzyme’s activity . This inhibition leads to a decrease in malonyl-CoA levels, which in turn affects fatty acid synthesis and other related metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and disruptions in lipid metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound can also affect the levels of key metabolites, such as malonyl-CoA and acetyl-CoA, by modulating enzyme activities and metabolic fluxes . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of this compound are influenced by factors such as concentration gradients, membrane permeability, and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2,4-difluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKAFGLBHPKARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408770 | |

| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52043-21-7 | |

| Record name | 2-(2,4-difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)